Dde Biotin Azide Plus is a specialized biotinylation reagent designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound features a biotin moiety linked to an azide group via a Dde (N,N-dimethyl-4-aminobenzyl) linker, which facilitates the efficient labeling of alkyne-modified biomolecules. The unique structure of Dde Biotin Azide Plus incorporates a robust copper-chelating system, enhancing its reactivity under dilute conditions and allowing for effective bioconjugation. The compound is typically presented as an off-white to slightly orange amorphous solid or oil, with a molecular weight of 695.37 g/mol and a purity of over 95% as determined by high-performance liquid chromatography (HPLC) .
Dde Biotin Azide Plus participates in CuAAC reactions, where the azide group reacts with terminal alkynes or dibenzocyclooctyne (DBCO) derivatives in the presence of a copper catalyst. The reaction proceeds under mild conditions, making it suitable for sensitive biological applications. Following the conjugation, the Dde linker can be cleaved using mild hydrazine conditions (typically 2% aqueous hydrazine), releasing the biotin tag and any associated avidin conjugates . This cleavage is critical for applications requiring the release of tagged biomolecules from affinity resins.
The primary biological activity of Dde Biotin Azide Plus lies in its ability to facilitate the labeling and purification of proteins and other biomolecules through the strong streptavidin-biotin interaction. This interaction is one of the strongest known non-covalent interactions, allowing for efficient capture and recovery of targets from complex mixtures. The ability to release tagged molecules under mild conditions enhances its utility in various biochemical assays and purification protocols .
The synthesis of Dde Biotin Azide Plus involves several key steps:
The synthesis can be performed under controlled laboratory conditions, utilizing standard organic chemistry techniques .
Dde Biotin Azide Plus has a wide range of applications in biochemical research and biotechnology:
Interaction studies utilizing Dde Biotin Azide Plus often focus on its binding efficiency with streptavidin and other biotin-binding proteins. These studies demonstrate that Dde Biotin Azide Plus can effectively capture targets even at low concentrations, making it advantageous for applications requiring high sensitivity. Additionally, the ability to release bound biomolecules under mild conditions allows researchers to study protein interactions without denaturing them .
Dde Biotin Azide Plus shares similarities with several other biotinylation reagents but distinguishes itself through its unique Dde linker and copper-chelating properties. Here are some comparable compounds:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Biotin Azide | Basic biotinylation reagent | Lacks Dde linker; less efficient release |
| NHS-Biotin | Utilizes N-hydroxysuccinimide for coupling | Does not involve CuAAC; limited stability |
| Biotin-Dibenzocyclooctyne | Reacts with azides via CuAAC | Does not have a cleavable linker |
| Biotin-Alkyne | Simple alkyne-modified biotin | No copper-chelation; less versatile |
Dde Biotin Azide Plus's ability to facilitate CuAAC reactions while allowing for mild cleavage sets it apart from these alternatives, providing researchers with enhanced flexibility and efficiency in their experimental designs .
The molecular architecture of Dde Biotin Azide Plus is engineered to address critical challenges in bioorthogonal chemistry and protein labeling. At its core, the reagent combines four functional elements:
A key innovation lies in the Azide Plus technology, which embeds a copper-chelating system within the reagent’s structure. This feature stabilizes active copper complexes during CuAAC, accelerating reaction rates even in dilute conditions (second-order rate constants exceeding 10^−2 M^−1s^−1). The design adheres to bioorthogonal requirements by minimizing cross-reactivity with endogenous biomolecules and ensuring compatibility with physiological pH and temperature.
The synthesis of Dde Biotin Azide Plus involves sequential coupling of modular components through orthogonal protection strategies:
Step 1: Dde Linker Installation
The hydrazine-sensitive Dde moiety is introduced via a carbodiimide-mediated coupling between a cyclohexanedione derivative and a primary amine-containing spacer. Critical to this step is the use of tert-butoxycarbonyl (Boc) protection for secondary amines to prevent undesired side reactions.
Step 2: PEG Spacer Integration
A tetraethylene glycol (TEG) or similar PEG derivative is conjugated to the Dde linker using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), ensuring ether bond formation with high yield (>85%). The PEG chain length is optimized to balance solubility and spatial flexibility.
Step 3: Azide Functionalization
The terminal hydroxyl group of the PEG spacer undergoes mesylation (methanesulfonyl chloride) followed by nucleophilic displacement with sodium azide, producing the azide functionality. Reaction purity is maintained through silica gel chromatography, with azide conversion confirmed via infrared spectroscopy (2100 cm^−1 peak).
Step 4: Biotin Coupling
The final stage employs EDC/NHS chemistry to link biotin’s carboxyl group to the remaining amine on the Dde linker. Excess reagents are removed via size-exclusion chromatography, achieving >95% purity as verified by reverse-phase HPLC.
A representative synthetic pathway is summarized below:
| Synthetic Stage | Key Reagents | Functional Group Added | Analytical Confirmation Method |
|---|---|---|---|
| Dde Installation | DCC, Boc-protected amine | Hydrazine-cleavable linker | NMR (δ 5.2 ppm, enone protons) |
| PEG Conjugation | DEAD, TEG derivative | Ether-linked PEG spacer | GPC (Mn = 1200 Da, Đ = 1.08) |
| Azide Formation | MsCl, NaN3 | Azide terminus | FT-IR (2100 cm^−1) |
| Biotin Coupling | EDC, NHS | Biotin affinity tag | HPLC (tR = 12.4 min) |
Post-synthetic characterization employs a multi-modal approach to verify structural integrity and functional performance:
Mass Spectrometry
High-resolution ESI-MS confirms molecular weight (observed m/z 834.05 [M+H]^+ vs. theoretical 834.05) and detects impurities (<2% by peak area). Isotopic patterns validate the presence of sulfur (biotin) and multiple nitrogen atoms (azide, Dde).
Cleavage Efficiency Assays
Quantitative release of biotin is assessed using:
Click Reactivity Profiling
Kinetic studies using propargyl-modified BSA demonstrate complete azide conversion within 5 minutes at 10 μM CuSO4, as monitored by fluorescence anisotropy (Δr = 0.22 ± 0.03).
Comparative Performance Metrics
| Parameter | Dde Biotin Azide Plus | Diazo Biotin Azide |
|---|---|---|
| Cleavage Efficiency | 98.2 ± 1.4% | 89.7 ± 2.1% |
| Background Proteins | 12 ± 3 | 47 ± 8 |
| Click Reaction Half-Life | 2.1 min | 8.7 min |
| Solubility in PBS | >50 mM | 15 mM |
Data derived from triplicate experiments using HeLa cell lysates.